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molecular formula C14H22O4 B8646368 2-Butyne, 1,4-bis[(tetrahydropyran-2-yl)oxy]- CAS No. 92372-45-7

2-Butyne, 1,4-bis[(tetrahydropyran-2-yl)oxy]-

Cat. No. B8646368
M. Wt: 254.32 g/mol
InChI Key: SNGDFYUVLCOLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04867915

Procedure details

104.88 ml (96.69 g, 1.15 mol) of dihydropyran was added dropwise to a solution of 90 g (1.07 mol) of 2-butyn-1,4-diol and 9 g of p-toluenesulfonic acid in 1000 ml of tetrahydrofuran at such a rate to maintain the reaction temperature at 0° C. Thereafter the reaction mixture was stirred for 3 hours at room temperature. It was then neutralized with 10 ml of triethylamine and the solvent removed by evaporation in vacuo. The residue was purified by silica gel column chromatography using hexane:ethyl acetate (80:20) as eluant, to yield 2-butyne-1,4-diol monotetrahydropyranyl ether and 55.33 g (20%) of 2-butyne-1,4-diol bistetrahydropyranyl ether.
Quantity
104.88 mL
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.[CH2:7]([OH:12])[C:8]#[C:9][CH2:10][OH:11].[C:13]1(C)C=[CH:17][C:16](S(O)(=O)=O)=[CH:15][CH:14]=1.C(N(CC)CC)C.[O:31]1CCCC1>>[O:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[O:11][CH2:10][C:9]#[C:8][CH2:7][OH:12].[O:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[O:11][CH2:10][C:9]#[C:8][CH2:7][O:12][CH:17]1[CH2:16][CH2:15][CH2:14][CH2:13][O:31]1

Inputs

Step One
Name
Quantity
104.88 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
90 g
Type
reactant
Smiles
C(C#CCO)O
Name
Quantity
9 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
1000 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Thereafter the reaction mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1C(CCCC1)OCC#CCO
Name
Type
product
Smiles
O1C(CCCC1)OCC#CCOC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 55.33 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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